molecular formula C19H20N2O5S B2954853 N-(4-(3-((4-methoxyphenyl)sulfonyl)azetidine-1-carbonyl)phenyl)acetamide CAS No. 1797874-24-8

N-(4-(3-((4-methoxyphenyl)sulfonyl)azetidine-1-carbonyl)phenyl)acetamide

Cat. No.: B2954853
CAS No.: 1797874-24-8
M. Wt: 388.44
InChI Key: OLQSOBGTUBEPAS-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
N-(4-(3-((4-Methoxyphenyl)sulfonyl)azetidine-1-carbonyl)phenyl)acetamide is a synthetic organic compound featuring a phenylacetamide core modified with a 4-methoxyphenylsulfonyl-substituted azetidine moiety. Its IUPAC name reflects the following structural elements:

  • Azetidine ring: A four-membered nitrogen-containing heterocycle, sulfonylated at the 3-position by a 4-methoxyphenyl group.
  • Phenylacetamide backbone: The acetamide group (-NHCOCH₃) is attached to a para-substituted phenyl ring, which is further linked to the azetidine-carbonyl group.

Molecular Formula: C₂₁H₂₂N₂O₅S
Molecular Weight: 414.47 g/mol
Key Functional Groups:

Sulfonamide (-SO₂-NR₂)

Acetamide (-NHCOCH₃)

Methoxy (-OCH₃)

Azetidine (C₃H₆N)

Properties

IUPAC Name

N-[4-[3-(4-methoxyphenyl)sulfonylazetidine-1-carbonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S/c1-13(22)20-15-5-3-14(4-6-15)19(23)21-11-18(12-21)27(24,25)17-9-7-16(26-2)8-10-17/h3-10,18H,11-12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLQSOBGTUBEPAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(3-((4-methoxyphenyl)sulfonyl)azetidine-1-carbonyl)phenyl)acetamide, identified by its CAS Number 1797874-24-8, is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly as a modulator of M2 pyruvate kinase (PKM2). PKM2 plays a significant role in glycolysis and cellular energy metabolism, making this compound a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula for this compound is C19H20N2O5SC_{19}H_{20}N_{2}O_{5}S, with a molecular weight of 388.44 g/mol. The compound features:

  • An azetidine ring
  • A sulfonyl group
  • An acetamide functional group

These structural components suggest potential applications in drug development, particularly in targeting specific biological pathways related to metabolic processes.

The biological activity of this compound is primarily linked to its interaction with PKM2. This enzyme is crucial for regulating glycolytic flux and cellular proliferation. Studies indicate that compounds targeting PKM2 can influence cancer cell metabolism and growth, suggesting that this sulfonamide derivative may exhibit anticancer properties through modulation of metabolic pathways.

Biological Activity and Research Findings

Research has shown that sulfonamide derivatives, including this compound, can possess various biological activities such as:

  • Anticancer Activity : Compounds with similar azetidinone structures have been reported to inhibit proliferation and induce apoptosis in various cancer cell lines, including breast and prostate cancer cells . For instance, azetidinones have been recognized for their ability to inhibit tumor growth at nanomolar concentrations.
  • Enzyme Modulation : this compound has been investigated for its potential to modulate enzyme activity, particularly PKM2. This modulation could lead to altered metabolic states in cancer cells, promoting either cell death or reduced proliferation depending on the context.

Case Studies

Several studies have evaluated the biological effects of related compounds:

  • Anticancer Studies : A series of azetidinone derivatives demonstrated significant antiproliferative effects against human breast carcinoma cells (MCF-7 and MDA-MB-231), highlighting the potential of azetidinone scaffolds in cancer therapy .
  • Metabolic Pathway Analysis : Research on PKM2 inhibitors has shown that targeting this enzyme can lead to decreased glycolytic activity in cancer cells, suggesting that this compound may have similar effects .

The characterization of this compound includes:

PropertyValue
Molecular FormulaC19H20N2O5S
Molecular Weight388.44 g/mol
SolubilitySoluble in DMF
Melting PointNot specified

Characterization techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy are essential for determining these properties accurately.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following compounds share structural or functional similarities with the target molecule:

N-[4-(Azetidin-1-ylsulfonyl)phenyl]-N-(2,4-difluorobenzyl)acetamide
  • Structure : Features a 2,4-difluorobenzyl group instead of the 4-methoxyphenyl substituent.
  • Molecular Weight : ~420.4 g/mol (estimated from C₂₀H₁₉F₂N₂O₃S).
  • Biological Activity : Reported as an antimicrobial agent, with crystal structure analysis confirming a trans arrangement of azetidine and fluorobenzyl groups .
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide
  • Structure : Replaces azetidine with a methylsulfonyl group and includes nitro and chloro substituents.
  • Molecular Weight : 306.73 g/mol (C₉H₉ClN₂O₅S).
  • Role : Intermediate in synthesizing heterocyclic compounds (e.g., thiadiazoles, piperazinediones) .
  • Key Difference : The nitro group increases reactivity and toxicity, limiting direct therapeutic use but enhancing utility in synthesis .
N-(4-Amino-3-methoxyphenyl)methanesulfonamide
  • Structure: Methanesulfonamide linked to a 3-methoxy-4-aminophenyl group.
  • Molecular Weight : 230.26 g/mol (C₈H₁₂N₂O₃S).
  • Role: Precursor for bioactive sulfonamides; amino and methoxy groups facilitate further derivatization .
  • Key Difference : Lack of azetidine or carbonyl groups reduces conformational rigidity compared to the target compound .

Physicochemical Properties

Property Target Compound Compound A Compound B Compound C
Molecular Weight (g/mol) 414.47 ~420.4 306.73 230.26
LogP (Estimated) ~2.5 (moderate lipophilicity) ~3.1 (higher lipophilicity) ~1.8 (polar due to nitro) ~1.2 (polar due to amino)
Water Solubility Low Very Low Moderate (polar substituents) High (amino group)

Notes:

  • The target compound’s 4-methoxyphenyl group balances lipophilicity and solubility, whereas fluorinated analogs (Compound A) prioritize membrane permeability .
  • Nitro groups (Compound B) reduce stability but enhance reactivity for synthetic applications .

Key Insights :

  • Sulfonamide derivatives with azetidine (Compounds A and target) show promise in antimicrobial contexts, leveraging sulfonamide’s enzyme-inhibitory properties .
  • Methoxy and amino groups (Compounds C and target) may improve solubility and reduce toxicity compared to halogenated analogs .

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